(2E)-3-[5-(methylsulfanyl)thiophen-2-yl]prop-2-enoic acid
Description
(2E)-3-[5-(Methylsulfanyl)thiophen-2-yl]prop-2-enoic acid is an α,β-unsaturated carboxylic acid featuring a thiophene ring substituted at the 5-position with a methylsulfanyl (-SMe) group. The (2E)-configuration of the acrylic acid moiety ensures a planar geometry, facilitating conjugation between the carboxylic acid and the thiophene system. Its molecular formula is C₈H₈O₂S₂, with a molecular weight of 200.27 g/mol .
Properties
IUPAC Name |
(E)-3-(5-methylsulfanylthiophen-2-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S2/c1-11-8-5-3-6(12-8)2-4-7(9)10/h2-5H,1H3,(H,9,10)/b4-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYDPHUHZSKWNO-DUXPYHPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(S1)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(S1)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Gewald Reaction: This method involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal–Knorr Synthesis: This reaction involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Synthesis: This method involves the reaction of α-haloketones with thiourea to form thiophene derivatives.
Hinsberg Synthesis: This involves the reaction of thioglycolic acid with α-haloketones to form thiophene derivatives.
Industrial Production Methods: The industrial production of thiophene derivatives often involves the use of metal-catalyzed heterocyclization reactions and C–C cross-coupling reactions of various substrates in multi-step processes .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Thiophene derivatives can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction of thiophene derivatives can lead to the formation of dihydrothiophenes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as bromine, chlorine, and nitrating agents are used under mild conditions.
Major Products:
Sulfoxides and Sulfones: Formed from oxidation reactions.
Dihydrothiophenes: Formed from reduction reactions.
Halogenated Thiophenes: Formed from electrophilic substitution reactions.
Scientific Research Applications
Chemistry: Thiophene derivatives are used as building blocks in the synthesis of more complex organic molecules and materials .
Biology: Thiophene derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Medicine: Thiophene-based drugs such as suprofen (a nonsteroidal anti-inflammatory drug) and articaine (a dental anesthetic) are widely used .
Industry: Thiophene derivatives are used in the production of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of thiophene derivatives varies depending on their specific structure and application. For example, suprofen exerts its anti-inflammatory effects by inhibiting the cyclooxygenase enzyme, thereby reducing the production of prostaglandins . Articaine acts as a voltage-gated sodium channel blocker, leading to its anesthetic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic Properties and Acidity
The electronic nature of substituents on the aromatic ring significantly influences the compound’s acidity and reactivity. Key comparisons include:
Sulfur-Containing Substituents
(2E)-3-[5-(Methylsulfonyl)-2-furyl]acrylic acid (C₈H₈O₅S, MW 216.21):
- (2E)-3-{4-[(Trifluoromethyl)sulfanyl]phenyl}prop-2-enoic acid (C₁₀H₇F₃O₂S, MW 248.23): The trifluoromethylsulfanyl (-SCF₃) group is highly electron-withdrawing, leading to greater acidity than the -SMe group. This substituent also enhances lipophilicity, impacting solubility .
Halogen-Substituted Derivatives
- The chlorine atom may also facilitate further functionalization via cross-coupling reactions .
- (2E)-3-[5-(3-Bromophenyl)thiophen-2-yl]prop-2-enoic acid (CAS 1087784-22-2): Bromine’s larger atomic radius and polarizability compared to chlorine could influence crystal packing and intermolecular interactions, as seen in halogen bonding .
Extended Conjugation and Functional Groups
- (2E)-3-[2,2'-Bithiophen]-5-yl-2-cyano-2-propenoic acid (C₁₂H₇NO₂S₂, MW 261.31): The cyano (-CN) group is a strong electron-withdrawing substituent, significantly lowering the pKa of the acrylic acid. The bithiophene system extends conjugation, which may enhance UV-Vis absorption properties for applications in optoelectronics .
Structural and Functional Comparison Table
Biological Activity
(2E)-3-[5-(methylsulfanyl)thiophen-2-yl]prop-2-enoic acid, also known as methylsulfanyl thiophene propanoic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antibacterial, antiproliferative, and anti-inflammatory effects, supported by data tables and relevant studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure consists of a thiophene ring substituted with a methylsulfanyl group and an acrylic acid moiety.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits notable antibacterial properties. For instance, it shows effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Table 1: Antibacterial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Enterococcus faecalis | 62.5 |
These findings suggest that the compound may serve as a potential lead for developing new antibacterial agents.
Antiproliferative Effects
The compound has also been evaluated for its antiproliferative effects on cancer cell lines. In vitro studies indicate that it inhibits the proliferation of human cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cells.
Table 2: Antiproliferative Activity
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 226 |
| A549 | 242.52 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent.
Anti-inflammatory Activity
In addition to its antibacterial and antiproliferative properties, this compound has shown anti-inflammatory effects in various assays. It inhibits the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a mechanism for reducing inflammation.
Mechanistic Studies
Mechanistic studies have indicated that the compound may exert its biological effects through several pathways:
- Inhibition of NF-kB Activation : The compound may inhibit the NF-kB signaling pathway, which plays a crucial role in inflammation.
- Modulation of Reactive Oxygen Species (ROS) : It has been suggested that the compound reduces oxidative stress by modulating ROS levels in cells.
- Interaction with Cellular Targets : In silico docking studies reveal potential interactions with key proteins involved in cell cycle regulation and apoptosis.
Case Studies
A recent study explored the therapeutic potential of this compound in a murine model of bacterial infection. Mice treated with the compound showed significantly reduced bacterial load compared to the control group, highlighting its efficacy in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
